(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane
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Overview
Description
(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C9H17Cl. It is a cycloalkane derivative, characterized by a cyclopropane ring attached to a 1-chloro-3,3-dimethylbutan-2-yl group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane typically involves the reaction of 1-chloro-3,3-dimethylbutane with a cyclopropanation reagent. One common method is the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) to form the cyclopropane ring. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or cycloalkanes.
Scientific Research Applications
(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring is known for its high strain energy, making it reactive towards nucleophiles and electrophiles. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, known for its high reactivity due to ring strain.
1-Chloro-3,3-dimethylbutane: A precursor in the synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane.
Cyclobutane: Another cycloalkane with four carbon atoms in the ring, less strained than cyclopropane.
Uniqueness
This compound is unique due to the combination of a cyclopropane ring and a 1-chloro-3,3-dimethylbutan-2-yl group. This structure imparts distinct chemical properties, such as high reactivity and the ability to undergo a variety of chemical transformations, making it valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-3,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-9(2,3)8(6-10)7-4-5-7/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZYJSFEVONHRNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCl)C1CC1 |
Origin of Product |
United States |
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